Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate
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Overview
Description
Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate, can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Chemical Reactions Analysis
Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate has numerous applications in scientific research. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate involves its interaction with various molecular targets and pathways. In medicinal applications, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival . Its anti-inflammatory and antioxidant properties are likely due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Comparison with Similar Compounds
Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate can be compared with other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share similar structural features but differ in their specific applications and pharmacological properties. The unique combination of the amino and ester functional groups in this compound may contribute to its distinct biological activities.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, material science, and industrial chemistry. Its synthesis involves well-established methods, and it undergoes various chemical reactions to form diverse products. Its unique properties and mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQYTSNCFFGUMC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CS1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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